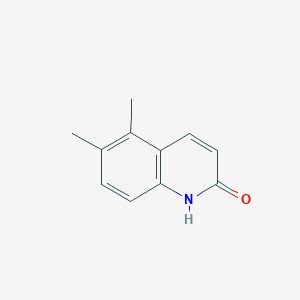
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 8 positions, a methyl group at the 2 position, and a phenyl group at the 1 position. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups at the 4 and 8 positions can be oxidized to form corresponding ketones or quinones. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if they are present. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The phenyl group and the hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups may yield diketones, while reduction can lead to the formation of alcohols or alkanes.
科学的研究の応用
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe to study enzyme mechanisms and interactions, particularly those involving hydroxylation and oxidation processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is investigated for its potential effects on neurological pathways and as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 8 positions can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biological processes, including neurotransmission and metabolic pathways.
類似化合物との比較
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.
2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl groups, affecting its reactivity and interactions.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Similar but lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(4R)-2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C16H17NO2/c1-17-10-14(19)12-8-5-9-13(18)15(12)16(17)11-6-3-2-4-7-11/h2-9,14,16,18-19H,10H2,1H3/t14-,16?/m0/s1 |
InChIキー |
NITWZNCMRMDGPW-LBAUFKAWSA-N |
異性体SMILES |
CN1C[C@@H](C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
正規SMILES |
CN1CC(C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)





![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)




![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
